molecular formula C2H2O<br>CH2=C=O<br>CH2CO<br>C2H2O B1206846 Ketene CAS No. 463-51-4

Ketene

Cat. No. B1206846
CAS RN: 463-51-4
M. Wt: 42.04 g/mol
InChI Key: CCGKOQOJPYTBIH-UHFFFAOYSA-N
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Description

Ketene is an organic compound with the formula RR’C=C=O, where R and R’ are two arbitrary monovalent chemical groups . The simplest ketene is ethenone (H2C=C=O), which is highly reactive . Ketenes are highly electrophilic at the carbon atom bonded with the heteroatom, due to its sp character . They are unstable and cannot be stored .


Synthesis Analysis

Ketene is produced on a commercial scale by thermal dehydration of acetic acid . Substituted ketenes can be prepared from acyl chlorides by an elimination reaction in which HCl is lost . Ketenes can also be formed from α-diazoketones by the Wolff rearrangement . Another way to generate ketenes is through flash vacuum thermolysis (FVT) with 2-pyridylamines .


Molecular Structure Analysis

Ketene has different experimental lengths for each of the double bonds; the C=O bond is 1,160 Å and the C=C bond is 1,314Å . The angle between the two H atoms is 121.5°, similar to the theoretically ideal angle formed in alkenes between sp2 carbon atom and H substituents .


Chemical Reactions Analysis

Ketene is remarkably reactive; it combines with compounds containing an easily replaced hydrogen atom to yield derivatives of acetic acid . It reacts with aldehydes and ketones to form enol acetates or β-lactones . In the absence of a reactive substrate, ketene combines with itself to form diketene .


Physical And Chemical Properties Analysis

Ketene is a colorless gas with a penetrating odor . Its molecular weight is 42.04 . It has a boiling point of -69°F and a freezing point of -238°F . It is highly reactive and unstable .

Scientific Research Applications

1. Versatility in Organic Synthesis

Ketene dithioacetals, a derivative of ketene, have shown extensive versatility as intermediates in organic synthesis. Recent developments in the chemistry of functionalized ketene dithioacetals have opened new prospects, linking ketene dithioacetal groups with a variety of other functional groups. This linkage has revealed new facts and insights that could aid in future designs in organic chemistry (Pan, Bi, & Liu, 2013).

2. Role in Combustion Chemistry

Ketene plays a crucial role as an intermediate in the high-temperature chemistry of various oxygenates, such as acetone and acetic acid. The study of the laminar burning velocities of diacetyl + air flames, which involve ketene, provides experimental data essential for validating ketene sub-mechanisms in combustion models (Christensen & Konnov, 2017).

3. Synthesis of Heterocyclic Compounds

Ketenes are primarily used as starting materials for the synthesis of a wide range of mono-, spiro-, and fused six-membered heterocycles, including lactones, pyrans, and quinolines. This demonstrates their significance as privileged synthons in heterocyclic compound synthesis (Heravi & Talaei, 2015).

4. Material Science Applications

Ketene's reactivity has been harnessed in polymer chemistry, with new monomers developed for both radical and ring-opening metathesis polymerization. The ketene-functionalized polymers exhibit stability under ambient conditions and show potential in complex materials challenges, such as covalently attaching and patterning dyes (Leibfarth et al., 2010).

5. Studying Combustion Kinetics

Research on diacetyl combustion, which produces abundant ketene under high-temperature oxidation conditions, has been instrumental in refining ketene combustion models. This approach offers insights into the kinetics of ketene through the study of diacetyl combustion chemistry (Sun et al., 2019).

6. Interstellar Chemistry

The formation of ketene in interstellar analogous ices, such as methane–carbon monoxide ices, has been a subject of study, particularly its formation under ionizing radiation conditions. This research contributes to our understanding of complex organic molecule formation in the interstellar medium (Maity, Kaiser, & Jones, 2014).

7. Applications in Heterocyclic Systems Synthesis

Ketene N,S-acetals, a family of ketene acetals, are used in cyclization and multicomponent reactions for synthesizing various heterocyclic systems and related natural products. Their unique structure and properties make them versatile tools in organic synthesis (Zhang et al., 2016).

Safety And Hazards

Ketene is highly toxic if ingested or inhaled . It is corrosive to skin, eyes, and the respiratory system . Overexposure may result in serious illness or death . It is considered a significant public health hazard .

Future Directions

Recent research has given rise to new prospects in the chemistry of functionalized ketene dithioacetals . These developments could assist in future designs and open up new avenues for the use of ketene in organic synthesis .

properties

InChI

InChI=1S/C2H2O/c1-2-3/h1H2
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InChI Key

CCGKOQOJPYTBIH-UHFFFAOYSA-N
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Canonical SMILES

C=C=O
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Molecular Formula

CH2=CO, Array, CH2CO, C2H2O
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DSSTOX Substance ID

DTXSID1052113
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Molecular Weight

42.04 g/mol
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Physical Description

Ketene appears as a colorless highly reactive gas with a penetrating odor. mp: -150 °C, bp: -56 °C. Reacts violently with water. Soluble in diethyl ether and acetone. Severely irritates the eyes, the skin and the respiratory tract. Used is the manufacture of acetic anhydride, sorbic acid, cinnamic acids, chloroacetyl chloride and other materials. Readily polymerizes and cannot be shipped or stored. Is obtained instead as needed from diketene. DIKETENE (CAS: 674-82-8; Formula: C4H2O2 ) is a colorless liquid with a pungent odor. mp: -6.5 °C; bp: 127 °C. Density 1.08 g/cm3. Reacts violently with water. Is obtained from the dimerization of ketene and can be stored and transported under refrigeration. A severe lachrymator (irritates the eyes, the respiratory tract, and the skin as well). Depolymerizes at 650 °C to give ketene., Colorless gas with a penetrating odor; [NIOSH], COLOURLESS GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a penetrating odor.
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Boiling Point

-69 °F at 760 mmHg (NIOSH, 2023), -56 °C, -69 °F
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Flash Point

Flammable gas, NA (Gas)
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Solubility

Reacts with water (NIOSH, 2023), SLIGHTLY SOL IN ETHER, Fairly sol in acetone, Solubility in water: reaction, Reacts
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Density

1.45(relative gas density)
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Vapor Density

1.45 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.45 (AIR= 1), Relative vapor density (air = 1): 1.4
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Vapor Pressure

greater than 1 atm (NIOSH, 2023), 1.04X10+4 mm Hg @ 25 °C /calculated from experimentally derived coefficients/, >1 atm
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Product Name

Ketene

Color/Form

COLORLESS GAS, Colorless gas.

CAS RN

463-51-4, 12071-23-7
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Melting Point

-238 °F (NIOSH, 2023), -150 °C, -238 °F
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Synthesis routes and methods I

Procedure details

106 g of benzaldehyde are dissolved in 150 ml of toluene with 2 g of zinc acetate dihydrate and 1.5 ml of acetic acid in a stirred apparatus, under a nitrogen atmosphere. Ketene gas, which can easily be produced on a laboratory scale by splitting of diketene by means of heat (compare Houben-Weyl, Volume VII/4, page 80; and Org. Syntheses. Coll. Vol. V, page 679) is passed into this solution at 30° to 40° C. in the course of 3 to 4 hours. When 92 to 96% of the benzaldehyde has reacted, determined by analysis by gas chromatography, the addition of ketene is interrupted and the reaction mixture is subsequently stirred for a further brief period and transferred to a VA steel low-pressure autoclave. 4 g of 92% pure sodium hydroxide powder are added and the toluene and excess benzaldehyde are distilled off over a descending condenser into a receiver. The viscous, light-colored residue is then heated at 180° C. for 1 hour and, after cooling to about 100° C., the resulting reaction product is taken up in 700 ml of water and dissolved by adding 140 ml of 20% strength ammonia. After addition of about 20 g of active charcoal, the mixture is stirred at 60° to 70° C. for a further brief period and clarified by filtration and the filtrate is acidified with 30% strength hydrochloric acid until it gives a clearly acid reaction. Cinnamic acid thereby precipitates in white crystals, which are filtered off with suction, washed with a little acidified cold water and dried at 70° C. in a drying cabinet.
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

TFA and TFM were obtained from Mallinckrodt and Halocarbon Products, acetic acid and anhydride from J. T. Baker and diketene from Aldrich Chemical. Ketene was prepared by two methods: Method A: Diketene was passed through a heated tube at a temperature between 500-600° C. The formed gas was condensed in a dry ice bath at −78° C., redistilled into a calibrated cold finger, measured based on a density of 0.65 g/ml and transferred under reduced pressure to a reaction vessel also chilled to −78° C. Method B: Acetic acid was passed through a heated tube with quartz packing at a temperature between 500-600° C. The formed gas was trapped in a series of scrubbers through which TFA was circulated at a rate approximately 4.5 ml per minute. The TFA solution of Ac-TFA obtained from the scrubbers was characterized by 13C NMR to determine the relative amounts of acetic acid, acetic anhydride, acetyl trifluoroacetate and trifluoroacetic anhydride.
Name
Quantity
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reactant
Reaction Step One
[Compound]
Name
Halocarbon
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A 100 ml three-necked round bottom flask equipped with a dry ice condenser, magnetic stirrer, gas inlet and thermometer was charged with 40 ml of diethoxymethane, 5.0 g of ethyl 3-ethoxypropionate and 1.00 g dodecane (an internal standard for gas-liquid chromatography analysis), and the flask was placed in a 30° C. water bath. Ketene gas, produced by cracking diketene in a 550° C. furnace, was added until the solution became saturated. A portion (0.1143 g) of the catalyst prepared as described above and stored for one week at room temperature, was added on the tip of the thermometer. An exothermic reaction ensued, briefly raising the pot temperature to 80° C. The mixture was kept saturated with ketene for 30 minutes. The mixture was then analyzed by gas-liquid chromatography, and it was found that the 0.1143 g of catalyst had produced 17.3 g of ethyl 3-ethoxypropionate, not including the 5 grams added at the start. This catalyst was thus capable of producing 156 g of ethyl 3-ethoxypropionate for each gram of catalyst.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketene
Reactant of Route 2
Ketene

Citations

For This Compound
93,400
Citations
JA Hyatt, PW Raynolds - Organic reactions, 2004 - Wiley Online Library
The reaction of ketene with itself was described almost simultaneously in 1908 by Chick and Wilsmore in England, and by Staudinger and Klever in Germany; priority for the discovery …
Number of citations: 203 onlinelibrary.wiley.com
TT Tidwell - Accounts of chemical research, 1990 - ACS Publications
A decade ago our group first began to examine the reaction mechanisms18 and synthetic applications115 of nucleophilic additions to ketenes. It appeared to us that this field had not …
Number of citations: 195 pubs.acs.org
AD Allen, TT Tidwell - Arkivoc, 2016 - arkat-usa.org
… Ketene chemistry remains a very active area of research worldwide, … on ketene preparation and on ketene reactions, but since ketenes are usually short-lived intermediates ketene …
Number of citations: 19 www.arkat-usa.org
TT Tidwell - European journal of organic chemistry, 2006 - Wiley Online Library
… in the ketene plane from the substituent-ketene bond to the … ketenyl group perpendicular to the ketene plane.2b The halogens, … correlation of computed ketene stabilities with substituent …
L Zhang, J Dong, X Xu, Q Liu - Chemical Reviews, 2016 - ACS Publications
… In the world of ketene acetals having the push–pull alkene skeleton, ketene N,S-acetal is … The first ketene N,S-acetal compound was reported in 1956. As a cyclic ketene N,S-acetal …
Number of citations: 127 pubs.acs.org
RE Ireland, P Wipf, JD Armstrong III - The Journal of Organic …, 1991 - ACS Publications
… The (E)-silyl ketene acetalproves to be more strongly affected by this … E)-silyl ketene acetal ratio in favour of the (Z)-silyl ketene acetal (Table VII).40 A 30:70 ratio of (Z)- to (E)-silyl ketene …
Number of citations: 378 pubs.acs.org
WE Hanford, JC Sauer - Org. React, 1946 - thevespiary.org
… the ketene (mp—134) and holding the solid under diminished pressure; the ketene purified … Principally because of the ease with which it dimerizes, ketene (bp* —41) is seldom isolated…
Number of citations: 117 www.thevespiary.org
T Hosoya, T Hasegawa, Y Kuriyama, K Suzuki - Tetrahedron letters, 1995 - Elsevier
… of a particularly efficient arynophile, ketene silyl acetal 3. While … reactions of geometrical isomers of ketene silyl acetal 3. This … 9 With these stereoisomeric ketene silyl acetals in hand, we …
Number of citations: 69 www.sciencedirect.com
S Ranganathan, D Ranganathan, AK Mehrotra - Synthesis, 1977 - thieme-connect.com
Reactions of ketene equivalents illustrate the increasing applications of reagent equivalents to bring about reactions that are not possible with the reagent itself. As the direct route to …
Number of citations: 71 www.thieme-connect.com
NTM Wilsmore, AW Stewart - Nature, 1907 - nature.com
WHILE engaged in a research on the polymerisation of unsaturated compounds, we were led to try the action of a strongly heated platinum wire on various organic substances. It is …
Number of citations: 23 www.nature.com

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